1-Phenylcyclopropan-1-ol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-phenylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSQYBUQMZYZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481742 | |

| Record name | 1-phenylcyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29526-96-3 | |

| Record name | 1-phenylcyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylcyclopropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylcyclopropan-1-ol, a versatile organic compound with applications in synthetic chemistry and potential relevance in medicinal chemistry. This document details its chemical identity, physical and spectroscopic properties, synthesis protocols, and reactivity, with a focus on providing actionable information for laboratory and research settings.

Chemical Identity and Structure

This compound is a tertiary alcohol characterized by the presence of a phenyl group and a hydroxyl group attached to the same carbon atom of a cyclopropane (B1198618) ring.

IUPAC Name: this compound[1]

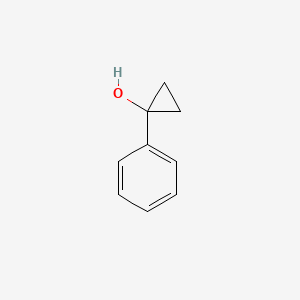

Chemical Structure:

Molecular Formula: C₉H₁₀O[1]

CAS Number: 29526-96-3[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 134.17 g/mol | [1] |

| Boiling Point | 93-95 °C at 30 Torr | [2] |

| Density (Predicted) | 1.189 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.49 ± 0.20 | [2] |

| LogP (Predicted) | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Spectroscopic Data:

-

¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for this compound are available in public databases such as PubChem.[1] This data is crucial for the verification of the compound's identity and purity after synthesis or before use.

Synthesis of this compound

The synthesis of cyclopropanol (B106826) derivatives can be achieved through various methods. A common approach involves the cyclopropanation of an enol or enolate precursor.

Experimental Protocol: A General Method for Synthesis

While a specific detailed protocol for this compound was not found in the immediate search, a general and widely applicable method for the synthesis of similar cyclopropanols is the Kulinkovich reaction. This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. For the synthesis of this compound, methyl benzoate (B1203000) would be a suitable starting ester.

Reaction Scheme:

Materials:

-

Methyl benzoate

-

Ethylmagnesium bromide (EtMgBr) solution

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl benzoate in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add titanium(IV) isopropoxide to the solution.

-

Slowly add the ethylmagnesium bromide solution via the dropping funnel while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Reactivity and Potential Applications

The reactivity of this compound is largely dictated by the strained three-membered ring and the tertiary alcohol functionality.

Ring-Opening Reactions:

Due to the inherent ring strain, cyclopropanols can undergo ring-opening reactions under various conditions, often catalyzed by transition metals.[3][4][5] These reactions can proceed via different mechanisms, leading to a variety of products. For instance, the cleavage of the C1-C2 or C1-C3 bond can generate homoenolate equivalents, which are valuable intermediates in organic synthesis.[3]

Diagram of a General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development:

The cyclopropane motif is of significant interest in medicinal chemistry as it can serve as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, potentially improving metabolic stability and binding affinity.[6] While direct applications of this compound in drug development are not extensively documented, its derivatives, such as those with modified functional groups, have been investigated as potent and selective ligands for various receptors, including sigma receptors, which are implicated in a range of neurological disorders.

Conclusion

This compound is a valuable synthetic intermediate with a rich and diverse reactivity profile. The information and protocols provided in this guide are intended to support researchers and scientists in the synthesis, characterization, and application of this compound in their respective fields. Further exploration of its derivatives may unveil novel therapeutic agents, underscoring the importance of this chemical scaffold in modern drug discovery.

References

- 1. This compound | C9H10O | CID 12236048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-PHENYL-1-CYCLOPROPANOL | 29526-96-3 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of 1-phenylcyclopropan-1-ol from Cyclopropyl Phenyl Ketone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenylcyclopropan-1-ol from cyclopropyl (B3062369) phenyl ketone, a key transformation in the preparation of various pharmaceutical and research compounds. This document details the prevalent synthetic methodology, provides a robust experimental protocol, and presents relevant chemical data for both the starting material and the final product.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For the conversion of cyclopropyl phenyl ketone to this compound, the use of a mild reducing agent is paramount to avoid the undesired opening of the strained cyclopropyl ring. Sodium borohydride (B1222165) (NaBH₄) is a widely used and effective reagent for this purpose, offering high chemoselectivity for the carbonyl group while being compatible with a variety of functional groups. This guide will focus on the sodium borohydride-mediated reduction, a reliable and scalable method for this synthesis.

Reaction Scheme and Mechanism

The overall transformation involves the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of cyclopropyl phenyl ketone. The resulting alkoxide intermediate is then protonated during the workup to yield the desired tertiary alcohol, this compound.

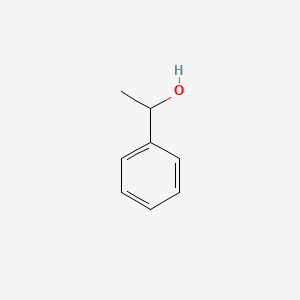

Reaction Scheme:

Data Presentation

Physical and Spectroscopic Data of Cyclopropyl Phenyl Ketone (Starting Material)

| Property | Value |

| Molecular Formula | C₁₀H₁₀O[1] |

| Molecular Weight | 146.19 g/mol [1] |

| Appearance | Colorless or pale yellow liquid[1] |

| Boiling Point | 121-123 °C at 15 mmHg[2] |

| Melting Point | 7-9 °C[2] |

| Density | 1.058 g/mL at 25 °C[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.98-7.96 (m, 2H), 7.55-7.42 (m, 3H), 2.65-2.58 (m, 1H), 1.25-1.20 (m, 2H), 1.05-1.00 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 199.9, 137.7, 132.8, 128.5, 128.0, 17.4, 11.5[3] |

| IR (liquid film) | ν (cm⁻¹): 3081, 3007, 1665 (C=O), 1600, 1447, 1407, 1228, 1045, 930, 700, 650[2][4] |

| Mass Spectrum (EI) | m/z (%): 146 (M+, 25), 105 (100), 77 (80), 69 (20), 51 (30)[2][5] |

Physical and Spectroscopic Data of this compound (Product)

| Property | Value |

| Molecular Formula | C₉H₁₀O[6] |

| Molecular Weight | 134.17 g/mol [6] |

| Appearance | Solid |

| ¹H NMR | |

| ¹³C NMR | |

| IR | |

| Mass Spectrum (GC-MS) | m/z: 134 (M+), 119, 105, 91, 77, 51 |

Note: Specific NMR and IR data for the product can be obtained by running the experiment and characterizing the product.

Experimental Protocol

This protocol is based on established procedures for the sodium borohydride reduction of ketones.[7][8][9]

Materials:

-

Cyclopropyl phenyl ketone

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (CH₃OH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropyl phenyl ketone (1.0 eq) in methanol (10 mL per gram of ketone).

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.25-0.50 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Slowly add deionized water to quench the excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by deionized water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Key Steps

Caption: Logical flow of the synthesis and purification process.

Conclusion

The reduction of cyclopropyl phenyl ketone to this compound using sodium borohydride is a straightforward and efficient method for obtaining this valuable alcohol. The provided protocol offers a reliable starting point for researchers in various fields. Adherence to the detailed experimental procedure and careful monitoring of the reaction are key to achieving high yields and purity of the final product. The spectroscopic data provided for the starting material will aid in the characterization of both the reactant and the resulting product.

References

- 1. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Cyclopropyl phenyl ketone(3481-02-5) 13C NMR spectrum [chemicalbook.com]

- 4. Cyclopropyl phenyl ketone(3481-02-5) IR Spectrum [chemicalbook.com]

- 5. Cyclopropyl phenyl ketone [webbook.nist.gov]

- 6. This compound | C9H10O | CID 12236048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

Physical and chemical properties of 1-phenylcyclopropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-phenylcyclopropanol. It includes a detailed summary of its quantitative data, experimental protocols for its synthesis, and an exploration of its characteristic reactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Core Physical and Chemical Properties

1-Phenylcyclopropanol, with the chemical formula C₉H₁₀O, is a fascinating molecule characterized by the presence of a strained cyclopropane (B1198618) ring bonded to a phenyl group and a hydroxyl moiety.[1] This unique structural combination imparts distinct physical and chemical properties that are of significant interest in synthetic chemistry.

Physical Properties

The physical characteristics of 1-phenylcyclopropanol are summarized in the table below. The boiling point has been experimentally determined, while some other properties are based on predicted values. A definitive experimental melting point is not consistently reported in the literature, indicating it may be a low-melting solid or an oil at room temperature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.18 g/mol | [2][3] |

| CAS Number | 29526-96-3 | [1][3] |

| Boiling Point | 93-95 °C (at 30 Torr) | N/A |

| Predicted Density | 1.189 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 14.49 ± 0.20 | N/A |

| Appearance | Solid | [1] |

Solubility

Qualitative assessments indicate that 1-phenylcyclopropanol exhibits greater solubility in organic solvents compared to water, a characteristic attributed to the hydrophobic phenyl group.[1] While specific quantitative solubility data is limited, it is expected to be soluble in common organic solvents such as ethers, tetrahydrofuran (B95107) (THF), and chlorinated solvents.

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum of 1-phenylcyclopropanol is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the diastereotopic methylene (B1212753) protons of the cyclopropane ring, and the hydroxyl proton.

-

Aromatic Protons (C₆H₅): Multiple signals in the range of δ 7.2-7.5 ppm.

-

Cyclopropyl Protons (CH₂): Complex multiplets in the upfield region, typically between δ 0.8-1.5 ppm, due to geminal and cis/trans couplings.

-

Hydroxyl Proton (OH): A broad or sharp singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

-

Aromatic Carbons: Several signals between δ 125-145 ppm.

-

Quaternary Cyclopropyl Carbon (C-OH): A signal in the range of δ 50-70 ppm.

-

Cyclopropyl Methylene Carbons (CH₂): Signals in the upfield region, typically below δ 30 ppm.

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl and phenyl groups, as well as vibrations associated with the cyclopropane ring.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic/Cyclopropyl): Signals below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A signal in the 1000-1200 cm⁻¹ region.

Experimental Protocols

The synthesis of 1-phenylcyclopropanol is most effectively achieved through the Kulinkovich reaction, which involves the titanium-catalyzed cyclopropanation of an ester with a Grignard reagent.

Synthesis of 1-Phenylcyclopropanol via the Kulinkovich Reaction

This protocol describes the synthesis of 1-phenylcyclopropanol from ethyl benzoate (B1203000) using ethylmagnesium bromide and a titanium(IV) isopropoxide catalyst.

Materials:

-

Ethyl benzoate

-

Ethylmagnesium bromide (solution in THF or diethyl ether)

-

Titanium(IV) isopropoxide

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of ethyl benzoate in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of ethylmagnesium bromide dropwise to the cooled mixture. Gas evolution (ethane) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to afford pure 1-phenylcyclopropanol.

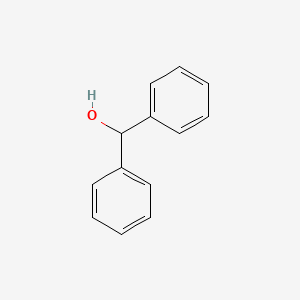

Logical Workflow for Kulinkovich Reaction:

Chemical Reactions and Mechanisms

1-Phenylcyclopropanol undergoes several characteristic reactions, primarily driven by the strain of the three-membered ring and the presence of the hydroxyl group.

Acid-Catalyzed Rearrangement

Under acidic conditions, 1-phenylcyclopropanol can undergo a ring-opening rearrangement to form propiophenone. This transformation is analogous to the pinacol (B44631) rearrangement and is driven by the relief of ring strain and the formation of a stable carbocation intermediate.

Mechanism of Acid-Catalyzed Rearrangement:

Oxidation

The secondary alcohol functionality in 1-phenylcyclopropanol can be oxidized to the corresponding ketone, 1-phenylcyclopropanone. However, due to the inherent instability of cyclopropanones, this reaction can be challenging and may lead to subsequent ring-opening products. Mild oxidizing agents are generally preferred to minimize side reactions.

Ring-Opening Reactions

The strained cyclopropane ring is susceptible to cleavage by various electrophiles and nucleophiles. For instance, reaction with electrophilic reagents can lead to the formation of 1,3-difunctionalized propane (B168953) derivatives. The regioselectivity of these reactions is often influenced by the electronic nature of the substituents on the phenyl ring.

Conclusion

1-Phenylcyclopropanol is a versatile synthetic intermediate with a rich and interesting chemistry stemming from its unique structural features. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in the synthesis of more complex molecules, including those with potential applications in drug discovery and materials science. The provided experimental protocol for its synthesis via the Kulinkovich reaction offers a practical starting point for researchers, while the outlined reaction mechanisms provide insight into its chemical behavior. Further exploration of its reactivity is likely to uncover new and valuable synthetic transformations.

References

1-Phenylcyclopropan-1-ol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylcyclopropan-1-ol, a key intermediate in organic synthesis. This document outlines its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its current understanding within biological contexts.

Core Chemical Information

CAS Number: 29526-96-3[1]

Molecular Formula: C₉H₁₀O[1][2][3]

| Identifier | Value | Source |

| CAS Number | 29526-96-3 | [1] |

| Molecular Formula | C₉H₁₀O | [1][2][3] |

| Molecular Weight | 134.18 g/mol | [1] |

| IUPAC Name | This compound |

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below.

| Property | Value | Notes | Source |

| Boiling Point | 93-95 °C | at 30 Torr | [1] |

| Density | 1.189 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 14.49 ± 0.20 | Predicted | [1] |

| LogP | 1.668 | Predicted |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Available data can be found on public databases such as PubChem.

-

Infrared (IR) Spectroscopy: IR spectra are also available for reference in public chemical databases.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. One common method involves the reaction of a phenyl Grignard reagent with cyclopropanone (B1606653). A detailed experimental protocol for a related synthesis is described below.

Experimental Protocol: Grignard Reaction for the Synthesis of Phenyl-substituted Alcohols

This protocol outlines the general principles for the synthesis of a phenyl-substituted alcohol, which can be adapted for this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Cyclopropanone

-

Dry ice/acetone bath

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Apparatus for distillation

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Cyclopropanone: Cool the Grignard reagent to 0 °C using an ice bath. Slowly add a solution of cyclopropanone in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield this compound.

Biological Activity

The biological activities of compounds containing the 1-phenylcyclopropane moiety have been a subject of interest in medicinal chemistry. Derivatives of 1-phenylcyclopropane have been investigated for a range of pharmacological activities.

Research into 1-phenylcyclopropane carboxamide derivatives has shown potential for anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial activities. Specifically, certain derivatives have demonstrated effective inhibition of the proliferation of the U937 pro-monocytic human myeloid leukemia cell line without exhibiting cytotoxic activity on these cells.

It is important to note that while these findings are promising for the broader class of 1-phenylcyclopropane derivatives, specific biological data for this compound is not extensively available in the public domain. Further research is required to elucidate its specific biological functions and potential therapeutic applications.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with defined signaling pathways or established complex experimental workflows. As research into this molecule and its derivatives progresses, such information may become available.

To illustrate a potential experimental workflow for investigating the biological activity of a novel compound like this compound, the following diagram provides a generalized scheme.

Caption: A generalized workflow for the synthesis, screening, and analysis of a chemical compound for biological activity.

References

The Genesis of a Strained Ring: A Technical Guide to the Discovery and Synthesis of 1-Phenylcyclopropanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history and synthetic evolution of 1-phenylcyclopropanol, a strained cyclic alcohol with significant applications in organic synthesis and medicinal chemistry. From its early, often challenging, preparations to the development of elegant and efficient catalytic methods, this document provides a comprehensive overview of the key discoveries, detailed experimental protocols, and comparative data that have shaped our understanding and utilization of this versatile molecule.

Early Explorations: The Dawn of Cyclopropanol (B106826) Synthesis

The journey to synthesizing 1-phenylcyclopropanol is rooted in the broader history of accessing the cyclopropanol motif. The first documented synthesis of the parent cyclopropanol was an serendipitous discovery in 1942 by Magrane and Cottle. Their work, however, highlighted the inherent challenges in constructing this strained three-membered ring alcohol.

Prior to the advent of more sophisticated methods, the synthesis of substituted cyclopropanols, including the phenyl-substituted variant, was not straightforward. Early approaches often involved multi-step sequences and lacked general applicability. One of the earliest documented methods for the synthesis of 1-phenylcyclopropanol was reported by C. H. DePuy and his colleagues in 1963. Their approach involved the reductive cyclization of a β-haloketone, specifically 3-chloro-1-phenyl-1-propanone, using sodium amalgam. This method, while foundational, suffered from the use of stoichiometric and hazardous reagents.

Another early strategy involved the reaction of phenyloxirane (styrene oxide) with diazomethane, followed by rearrangement. However, this method often resulted in a mixture of products and was hampered by the hazardous nature of diazomethane.

These pioneering efforts, while not always efficient, laid the groundwork for future innovations by demonstrating the feasibility of constructing the 1-phenylcyclopropanol scaffold and highlighting the need for more practical and high-yielding synthetic routes.

The Kulinkovich Reaction: A Paradigm Shift in Cyclopropanol Synthesis

A significant breakthrough in the synthesis of cyclopropanols, and by extension 1-phenylcyclopropanol, came in 1989 with the discovery of the Kulinkovich reaction by Oleg Kulinkovich and his team.[1] This organotitanium-mediated cyclopropanation of esters has since become a cornerstone of modern organic synthesis for accessing 1-substituted cyclopropanols.

The reaction involves the treatment of a carboxylic acid ester with a Grignard reagent (typically ethylmagnesium bromide) in the presence of a catalytic amount of a titanium(IV) alkoxide, most commonly titanium(IV) isopropoxide.[2][3] The key intermediate in this process is a titanacyclopropane, which is formed in situ from the Grignard reagent and the titanium catalyst. This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding to the ester carbonyl group to form the cyclopropanol product after an intramolecular cyclization and workup.[1][2]

The Kulinkovich reaction offers several advantages over earlier methods, including its operational simplicity, the use of readily available starting materials, and generally good to excellent yields.[4]

Mechanism of the Kulinkovich Reaction

The generally accepted mechanism for the Kulinkovich reaction is a catalytic cycle involving the following key steps:

-

Transmetalation: Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form a dialkyltitanium species.

-

β-Hydride Elimination: The dialkyltitanium intermediate undergoes β-hydride elimination to generate an alkane and a titanacyclopropane.[2]

-

Reaction with Ester: The titanacyclopropane reacts with the ester in a two-step process: initial nucleophilic addition to the carbonyl group followed by an intramolecular cyclization.[1]

-

Product Formation and Catalyst Regeneration: The resulting titanium alkoxide of the cyclopropanol product is then protonated during aqueous workup to yield the final 1-substituted cyclopropanol, while the titanium catalyst is regenerated.

// Nodes ester [label="R-COOR'", fillcolor="#F1F3F4", fontcolor="#202124"]; grignard [label="2 R''MgX\n(e.g., 2 EtMgBr)", fillcolor="#F1F3F4", fontcolor="#202124"]; ti_catalyst [label="Ti(OR'''')₄", fillcolor="#F1F3F4", fontcolor="#202124"]; dialkyl_ti [label="R''₂Ti(OR'''')₂", fillcolor="#FBBC05", fontcolor="#202124"]; titanacyclopropane [label="Titanacyclopropane", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkane [label="Alkane\n(e.g., Ethane)", shape=plaintext, fontcolor="#5F6368"]; intermediate1 [label="Oxatitanacyclopentane\nintermediate", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; ti_alkoxide [label="Titanium alkoxide\nof cyclopropanol", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="1-R-cyclopropanol", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous\nWorkup (H₃O⁺)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges grignard -> dialkyl_ti [label="Transmetalation"]; ti_catalyst -> dialkyl_ti; dialkyl_ti -> titanacyclopropane [label="β-Hydride\nElimination"]; dialkyl_ti -> alkane [style=dashed]; ester -> intermediate1; titanacyclopropane -> intermediate1 [label="Addition to Ester"]; intermediate1 -> ti_alkoxide [label="Intramolecular\nCyclization"]; ti_alkoxide -> product [label="Protonation"]; workup -> product; ti_alkoxide -> ti_catalyst [label="Catalyst\nRegeneration", style=dashed, constraint=false];

// Invisible nodes for layout {rank=same; grignard; ti_catalyst;} {rank=same; dialkyl_ti;} {rank=same; titanacyclopropane; alkane;} {rank=same; ester; intermediate1;} {rank=same; ti_alkoxide;} {rank=same; workup; product;} } केंद Caption: Mechanism of the Kulinkovich Reaction.

Quantitative Data for the Synthesis of 1-Phenylcyclopropanol

The Kulinkovich reaction has been widely employed for the synthesis of 1-phenylcyclopropanol from various benzoyl esters. The following table summarizes representative quantitative data from the literature.

| Ester Substrate | Grignard Reagent | Titanium Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methyl Benzoate (B1203000) | EtMgBr | Ti(Oi-Pr)₄ | Et₂O | rt | 1 | 85 | Kulinkovich, O. G. et al.Synthesis1991 , 234. |

| Ethyl Benzoate | EtMgBr | Ti(Oi-Pr)₄ | THF | rt | 2 | 82 | Cha, J. K. et al.Org. Synth.2003 , 80, 111. |

| Methyl Benzoate | n-PrMgBr | Ti(Oi-Pr)₄ | Et₂O | rt | 1.5 | 78 | Kulinkovich, O. G. et al.Synthesis1991 , 234. |

| Ethyl Benzoate | EtMgBr | ClTi(Oi-Pr)₃ | THF | 0 to rt | 1 | 90 | Corey, E. J. et al.J. Am. Chem. Soc.1992 , 114, 1906. |

Detailed Experimental Protocol: Kulinkovich Synthesis of 1-Phenylcyclopropanol

The following protocol is a representative example for the synthesis of 1-phenylcyclopropanol from methyl benzoate.

Materials:

-

Methyl benzoate

-

Ethylmagnesium bromide (solution in THF or Et₂O)

-

Titanium(IV) isopropoxide

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is charged with a solution of methyl benzoate (1.0 equiv) in anhydrous Et₂O.

-

Addition of Catalyst: Titanium(IV) isopropoxide (0.1 - 0.2 equiv) is added to the stirred solution at room temperature.

-

Addition of Grignard Reagent: The solution of ethylmagnesium bromide (2.2 - 2.5 equiv) is added dropwise to the reaction mixture via the dropping funnel. The addition is typically exothermic, and the reaction temperature may be controlled with a water bath.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Workup: The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with Et₂O. The organic layer of the filtrate is separated, and the aqueous layer is extracted with Et₂O.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford 1-phenylcyclopropanol.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Reaction Setup\n(Flask, Stirrer, N₂ atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_ester [label="2. Charge with Methyl Benzoate\nin anhydrous Et₂O", fillcolor="#FBBC05", fontcolor="#202124"]; add_catalyst [label="3. Add Ti(O-i-Pr)₄", fillcolor="#FBBC05", fontcolor="#202124"]; add_grignard [label="4. Add EtMgBr solution\ndropwise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="5. Stir at room temperature\n(1-2 hours)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; quench [label="6. Quench with sat. aq. NH₄Cl\nat 0 °C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="7. Aqueous Workup\n(Filtration, Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="8. Purification\n(Drying, Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Pure 1-Phenylcyclopropanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> add_ester; add_ester -> add_catalyst; add_catalyst -> add_grignard; add_grignard -> react; react -> quench; quench -> workup; workup -> purify; purify -> product; product -> end; } केंद Caption: Experimental Workflow for Kulinkovich Synthesis.

Other Synthetic Approaches

While the Kulinkovich reaction remains a dominant method, other synthetic strategies for accessing 1-phenylcyclopropanol have been developed, each with its own merits and limitations.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, a classic method for cyclopropanating alkenes, can be adapted for the synthesis of 1-phenylcyclopropanol. This approach typically involves the reaction of a silyl (B83357) enol ether of acetophenone (B1666503) with a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple. Subsequent hydrolysis of the resulting silyloxycyclopropane yields 1-phenylcyclopropanol. While effective, this method requires the pre-formation of the silyl enol ether.

Intramolecular Cyclization Methods

Intramolecular cyclization reactions provide an alternative route to 1-phenylcyclopropanol. As mentioned earlier, the reductive cyclization of β-haloketones was one of the earliest methods employed. More modern variations of intramolecular cyclizations, such as those involving samarium(II) iodide-mediated reactions, have also been reported, offering milder reaction conditions.

The following table provides a comparative overview of these alternative synthetic methods.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Reductive Cyclization | 3-Chloro-1-phenyl-1-propanone | Sodium amalgam | Historical significance | Use of toxic mercury |

| Simmons-Smith Reaction | Silyl enol ether of acetophenone | CH₂I₂, Zn-Cu couple | Stereospecific | Requires pre-formed enol ether |

| Intramolecular Radical Cyclization | γ-Stannyl or γ-iodo ketone | SmI₂ or radical initiator | Milder conditions | Stoichiometric reagents often needed |

Conclusion

The synthesis of 1-phenylcyclopropanol has evolved significantly from its early, often arduous, preparations to the highly efficient and practical methods available today. The discovery of the Kulinkovich reaction marked a pivotal moment, providing a versatile and reliable tool for the construction of this valuable synthetic intermediate. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, from their historical origins to their modern applications, is crucial for the strategic design and efficient execution of complex molecular syntheses. The continued development of novel cyclopropanation methods promises to further expand the accessibility and utility of 1-phenylcyclopropanol and its derivatives in the years to come.

References

An In-Depth Technical Guide to the Basic Reaction Mechanisms Involving 1-Phenylcyclopropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reaction mechanisms of 1-phenylcyclopropan-1-ol, a versatile building block in organic synthesis. Due to the inherent ring strain of the cyclopropane (B1198618) ring and the presence of a hydroxyl group, this molecule undergoes a variety of transformations, including ring-opening reactions, rearrangements, and substitutions. Understanding these mechanisms is crucial for harnessing the synthetic potential of this compound in the development of novel chemical entities and pharmaceutical agents.

Synthesis of this compound

The most common and efficient method for the synthesis of 1-substituted cyclopropanols, including this compound, is the Kulinkovich reaction. This reaction involves the treatment of a carboxylic acid ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst.

Reaction Mechanism: The Kulinkovich Reaction

The mechanism of the Kulinkovich reaction is believed to proceed through the formation of a titanacyclopropane intermediate. The reaction of the Grignard reagent with the titanium catalyst generates a dialkyltitanium species, which then undergoes β-hydride elimination to form the reactive titanacyclopropane. This intermediate then reacts with the ester to yield the cyclopropanol (B106826) product after workup.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound from methyl benzoate (B1203000) using the Kulinkovich reaction.

Materials:

-

Methyl benzoate

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of methyl benzoate (1.0 equiv) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Titanium(IV) isopropoxide (1.2 equiv) is added to the solution.

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of ethylmagnesium bromide (2.5 equiv) in THF is added dropwise to the cooled mixture over a period of 1 hour.

-

The reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data:

| Reactant | Product | Catalyst | Solvent | Yield (%) | Reference (Analogous) |

| Methyl Benzoate | This compound | Ti(Oi-Pr)₄/EtMgBr | THF | 75-85 | General Kulinkovich |

Acid-Catalyzed Ring-Opening and Rearrangement Reactions

In the presence of acids, this compound can undergo two primary types of reactions: direct ring-opening to form a linear ketone (propiophenone) or a semipinacol rearrangement leading to a ring-expanded product (2-phenylcyclobutanone). The regioselectivity of these reactions is often dependent on the nature of the acid catalyst and the reaction conditions.

Mechanism 1: Acid-Catalyzed Ring-Opening to Propiophenone (B1677668)

Protonation of the hydroxyl group of this compound leads to the formation of a good leaving group (water). Departure of water generates a tertiary carbocation stabilized by the adjacent phenyl group. The inherent strain of the cyclopropane ring facilitates its opening, leading to the formation of a more stable benzylic cation. Subsequent tautomerization yields the final product, propiophenone.

Caption: Acid-catalyzed ring-opening of this compound to propiophenone.

Mechanism 2: Semipinacol Rearrangement to 2-Phenylcyclobutanone (B1365006)

Alternatively, the initial tertiary carbocation can undergo a semipinacol-type rearrangement. In this pathway, one of the C-C bonds of the cyclopropane ring migrates to the carbocation center, resulting in a ring expansion to a more stable four-membered ring. The resulting oxonium ion is then deprotonated to yield 2-phenylcyclobutanone.

Caption: Semipinacol rearrangement of this compound to 2-phenylcyclobutanone.

Experimental Protocols for Acid-Catalyzed Reactions

Detailed experimental procedures for the acid-catalyzed reactions of this compound are not abundantly available in the literature. However, based on analogous transformations of other cyclopropanol derivatives, the following general protocols can be proposed. The product distribution between propiophenone and 2-phenylcyclobutanone is highly dependent on the specific acid and reaction conditions employed.

Protocol for Ring-Opening to Propiophenone (Representative):

Materials:

-

This compound

-

Aqueous sulfuric acid (e.g., 30% v/v)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of this compound in a suitable solvent (e.g., diethyl ether or directly in the acidic medium) is prepared.

-

The solution is treated with aqueous sulfuric acid.

-

The reaction mixture is stirred at room temperature or heated to reflux for a specified period (e.g., 1-3 hours), monitoring the reaction progress by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution, water, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or distillation to yield propiophenone.

Protocol for Semipinacol Rearrangement to 2-Phenylcyclobutanone (Representative):

Materials:

-

This compound

-

Lewis acid (e.g., Boron trifluoride etherate (BF₃·OEt₂))

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of this compound in anhydrous DCM is prepared in a flame-dried flask under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

BF₃·OEt₂ (1.1 equiv) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for a specified time (e.g., 30 minutes to 2 hours), monitoring by TLC.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to afford 2-phenylcyclobutanone.

Quantitative Data (Representative for Analogous Systems):

| Starting Material | Product(s) | Catalyst/Reagent | Solvent | Yield (%) | Reference (Analogous) |

| 1-Arylcyclopropanol | Aryl alkyl ketone | H₂SO₄ (aq) | - | 60-80 | [1] |

| 1-Arylcyclopropanol | 2-Arylcyclobutanone | BF₃·OEt₂ | DCM | Moderate to Good | [2][3] |

Transition Metal-Catalyzed Ring-Opening Cross-Coupling Reactions

Transition metal catalysts, particularly those based on cobalt, can mediate the ring-opening of this compound and its subsequent coupling with various partners. These reactions often proceed through the formation of a metallo-homoenolate intermediate.

Mechanism: Cobalt-Catalyzed Coupling with Alkynes

The reaction is initiated by the formation of a cobalt(I) alkoxide from this compound. This intermediate undergoes β-carbon elimination to form a cobalt homoenolate. The alkyne then inserts into the cobalt-carbon bond. The resulting alkenylcobalt species can then undergo protodemetalation to yield a β,γ-unsaturated ketone or undergo further intramolecular reactions.

Caption: Cobalt-catalyzed ring-opening and coupling of this compound with an alkyne.

Experimental Protocol: Cobalt-Catalyzed Coupling of this compound with an Alkyne

Materials:

-

This compound

-

Alkyne (e.g., diphenylacetylene)

-

Cobalt(II) catalyst (e.g., Co(acac)₂)

-

Ligand (e.g., a diphosphine ligand)

-

Reducing agent (e.g., Zn or Mn)

-

Anhydrous solvent (e.g., THF or 1,4-dioxane)

Procedure:

-

In a glovebox, a reaction vessel is charged with the cobalt catalyst, ligand, and reducing agent.

-

Anhydrous solvent is added, and the mixture is stirred to form the active Co(I) catalyst.

-

This compound and the alkyne are added to the reaction mixture.

-

The vessel is sealed and heated to a specified temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).

-

After cooling to room temperature, the reaction is quenched, typically with an acidic workup.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography.

Quantitative Data:

| Substrate 1 | Substrate 2 | Catalyst System | Solvent | Product | Yield (%) |

| This compound | Diphenylacetylene | Co(acac)₂ / Diphosphine / Zn | 1,4-Dioxane | 1,3,4-Triphenylbut-3-en-1-one | 70-90 |

This guide provides a foundational understanding of the key reaction mechanisms of this compound. The versatility of this molecule, stemming from its unique structural features, makes it a valuable tool for synthetic chemists. Further exploration of these reaction pathways is likely to lead to the development of novel and efficient synthetic methodologies for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Boron trifluoride mediated ring-opening reactions of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of aroylmethylidene malonates as potential building blocks for heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stability and Storage of 1-Phenylcyclopropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-phenylcyclopropan-1-ol. The information is intended to support researchers and professionals in the handling, storage, and analysis of this compound, ensuring its integrity for experimental and developmental applications.

Chemical and Physical Properties

This compound is a tertiary alcohol with a molecular formula of C₉H₁₀O and a molecular weight of 134.18 g/mol .[1] Its structure consists of a cyclopropane (B1198618) ring bonded to a phenyl group and a hydroxyl group at the same carbon atom. The presence of the strained cyclopropyl (B3062369) ring and the tertiary alcohol functionality are key determinants of its reactivity and stability.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Appearance | Not specified in literature | - |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

Stability Profile

The stability of this compound is influenced by temperature, pH, and light. While specific quantitative stability data for this compound is not extensively available in the public domain, its structural features suggest potential degradation pathways.

Thermal Stability

While no specific studies on the thermal degradation of this compound were identified, it is advisable to store the compound at low temperatures to minimize potential degradation. Commercial suppliers recommend storage at -20°C.[3] High temperatures can promote rearrangement or elimination reactions, particularly given the strained cyclopropyl group.

pH Stability

The stability of this compound is expected to be highly dependent on pH.

-

Acidic Conditions: this compound is susceptible to acid-catalyzed rearrangement. The protonation of the hydroxyl group followed by the departure of a water molecule would lead to a tertiary carbocation stabilized by the adjacent phenyl group. The inherent strain of the cyclopropane ring makes it prone to ring-opening reactions under these conditions. A likely degradation pathway is the acid-catalyzed rearrangement to form propiophenone.

-

Neutral and Basic Conditions: The compound is expected to be more stable under neutral to mildly basic conditions. However, strong basic conditions could potentially lead to deprotonation of the hydroxyl group, forming an alkoxide, which might be susceptible to oxidation.

Photostability

Recommended Storage Conditions

Based on the available information and the chemical nature of the compound, the following storage conditions are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation |

| Temperature | -20°C[3] |

| Light | Protect from light (e.g., store in an amber vial) |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |

| Container | Tightly sealed container to prevent moisture ingress. |

Degradation Pathways

The primary anticipated degradation pathway for this compound is acid-catalyzed rearrangement.

References

Key Starting Materials for the Synthesis of 1-phenylcyclopropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to 1-phenylcyclopropan-1-ol, a valuable building block in medicinal chemistry and materials science. The document details the key starting materials, reaction mechanisms, and experimental protocols for the most effective synthetic strategies, with a focus on the Kulinkovich reaction and the Simmons-Smith cyclopropanation of silyl (B83357) enol ethers.

Synthesis via the Kulinkovich Reaction

The Kulinkovich reaction offers a direct and efficient method for preparing 1-substituted cyclopropanols from carboxylic esters.[1] For the synthesis of this compound, this reaction utilizes a benzoic acid ester and a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[2] The reaction proceeds via a titanacyclopropane intermediate.[2]

Key Starting Materials:

-

Substrate: A benzoic acid ester (e.g., Methyl benzoate, Ethyl benzoate).

-

Grignard Reagent: An alkylmagnesium halide with at least one β-hydrogen (e.g., Ethylmagnesium bromide, Propylmagnesium chloride).

-

Catalyst: A titanium(IV) alkoxide (e.g., Titanium(IV) isopropoxide, Ti(Oi-Pr)₄; Titanium(IV) tetramethoxide, Ti(OMe)₄).[2][3]

-

Solvent: Anhydrous ether solvents (e.g., Diethyl ether, Tetrahydrofuran (THF)).

Reaction Pathway: Kulinkovich Reaction

The accepted mechanism involves the initial formation of a dialkyltitanium species, which undergoes β-hydride elimination to form a titanacyclopropane intermediate.[2][4] This intermediate then reacts with the ester in a two-fold alkylation process to yield the cyclopropanol (B106826) product after hydrolysis.[2][4]

References

Spectroscopic data for 1-phenylcyclopropan-1-ol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenylcyclopropan-1-ol, a key intermediate in various organic syntheses. The information presented herein is crucial for the accurate identification and characterization of this compound, ensuring reliability in research and development processes. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 - 7.20 | m | 5H | Ar-H |

| 2.10 | s | 1H | OH |

| 1.25 - 1.15 | m | 2H | c-CH ₂ |

| 1.05 - 0.95 | m | 2H | c-CH ₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | Ar-C (quaternary) |

| 128.3 | Ar-C H |

| 126.9 | Ar-C H |

| 125.5 | Ar-C H |

| 60.8 | C -OH |

| 15.7 | C H₂ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3370 (broad) | O-H stretch |

| ~3080, 3010 | C-H stretch (aromatic and cyclopropyl) |

| ~1600, 1490 | C=C stretch (aromatic) |

| ~1030 | C-O stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | 25 | [M]⁺ |

| 119 | 10 | [M - CH₃]⁺ |

| 105 | 100 | [C₆H₅CO]⁺ |

| 91 | 15 | [C₇H₇]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a thin disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation from any impurities. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for the characterization of an organic compound like this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

In-Depth Technical Guide: Health and Safety of 1-Phenylcyclopropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the health and safety information for 1-phenylcyclopropan-1-ol (CAS No. 29526-96-3). The document is intended for researchers, scientists, and drug development professionals who may handle or conduct research with this compound. It consolidates available data on its hazardous properties, provides an overview of standardized experimental protocols for toxicity testing, and presents a hypothetical metabolic pathway and a representative signaling pathway for its irritant effects. All quantitative data are summarized in structured tables, and logical relationships are visualized using diagrams.

Chemical and Physical Properties

This compound is a tertiary alcohol containing a phenyl and a cyclopropyl (B3062369) group. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | PubChem[1] |

| Molecular Weight | 134.17 g/mol | PubChem[1] |

| CAS Number | 29526-96-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 1-phenylcyclopropanol | PubChem[1] |

| Calculated LogP | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Health and Safety Information

Based on aggregated data from multiple sources, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications and warnings.

GHS Classification

| Hazard Class | Category | GHS Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | PubChem[1] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | PubChem[1] |

Hazard and Precautionary Statements

A summary of the hazard (H) and precautionary (P) statements associated with this compound is provided in Table 2.

| Type | Code | Statement | Source |

| Hazard | H315 | Causes skin irritation | PubChem[1] |

| H319 | Causes serious eye irritation | PubChem[1] | |

| H335 | May cause respiratory irritation | PubChem[1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | PubChem[1] |

| P264 | Wash skin thoroughly after handling. | PubChem[1] | |

| P271 | Use only outdoors or in a well-ventilated area. | PubChem[1] | |

| P280 | Wear protective gloves/eye protection/face protection. | PubChem[1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | PubChem[1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | PubChem[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | PubChem[1] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | PubChem[1] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | PubChem[1] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | PubChem[1] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | PubChem[1] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | PubChem[1] | |

| P405 | Store locked up. | PubChem[1] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | PubChem[1] |

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the following sections describe standardized OECD (Organisation for Economic Co-operation and Development) guidelines that are typically used to assess the health hazards associated with this compound.

Skin Irritation: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test method is used to predict the skin irritation potential of chemicals.

Methodology:

-

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure:

-

A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.

-

The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).

-

After exposure, the tissue is thoroughly rinsed to remove the test substance.

-

The tissue is then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

-

Endpoint Measurement: Cell viability is measured using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to a colored formazan (B1609692) product by viable cells is quantified spectrophotometrically.

-

Classification: A chemical is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to negative controls.

Serious Eye Irritation: In Vivo Eye Irritation Test (OECD 405)

This in vivo test is used to assess the potential of a substance to cause serious eye damage or irritation.

Methodology:

-

Test System: Typically, healthy, adult albino rabbits are used.

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

-

The eyelids are held together for a short period to prevent loss of the substance.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

-

Endpoint Measurement: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system. The reversibility of the effects is also assessed.

-

Classification: The substance is classified based on the severity and persistence of the ocular lesions.

Respiratory Irritation

Assessment of respiratory irritation typically involves in vivo inhalation studies in rodents. While a specific OECD guideline for respiratory irritation classification is not as commonly cited as for skin and eye irritation, the principles are similar to other acute toxicity studies.

Methodology (General Principles):

-

Test System: Rodents (e.g., rats or mice) are exposed to an aerosol or vapor of the test substance in a whole-body or nose-only inhalation chamber.

-

Procedure:

-

Animals are exposed for a defined duration (e.g., 4 hours).

-

Clinical signs of respiratory irritation (e.g., changes in breathing pattern, nasal discharge) are observed during and after exposure.

-

-

Endpoint Measurement: Respiratory rate and pattern are often monitored. Histopathological examination of the respiratory tract may be performed after the exposure period.

-

Classification: The substance is classified based on the concentration-response relationship for respiratory irritation effects.

Hypothetical Metabolic Pathway

No specific metabolism studies have been published for this compound. However, based on its chemical structure, a plausible metabolic pathway can be proposed. The metabolism is likely to be mediated primarily by cytochrome P450 (CYP) enzymes in the liver.

-

Phase I Metabolism:

-

Aromatic Hydroxylation: The phenyl group is a likely target for hydroxylation by CYP enzymes (e.g., CYP1A2, CYP2C family), leading to the formation of phenolic metabolites.[2] This is a common metabolic pathway for aromatic compounds.[3][4]

-

Oxidation of the Cyclopropyl Ring: While the cyclopropyl group is generally more resistant to oxidative metabolism compared to other alkyl groups, it can undergo oxidation, potentially leading to ring-opened products.[5] However, this is likely a minor pathway.

-

Resistance to Alcohol Oxidation: As a tertiary alcohol, the carbinol carbon is not attached to a hydrogen atom, making it resistant to direct oxidation to a ketone.[6]

-

-

Phase II Metabolism:

-

Glucuronidation and Sulfation: The hydroxyl group of the parent compound and any phenolic metabolites formed in Phase I can undergo conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (B86663) (via sulfotransferases, SULTs) to form more water-soluble metabolites that can be readily excreted.

-

Signaling Pathways in Irritation

The skin and eye irritation caused by this compound is likely mediated by the activation of sensory nerves and the subsequent initiation of an inflammatory cascade. A representative signaling pathway is depicted below.

Mechanism of Action:

-

Activation of TRP Channels: Chemical irritants can directly activate Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1, which are expressed on the terminals of sensory neurons (nociceptors) in the skin and cornea.[2][3][5]

-

Neuronal Depolarization: Activation of these non-selective cation channels leads to an influx of Ca²⁺ and Na⁺, causing depolarization of the neuronal membrane and the generation of action potentials.[3]

-

Release of Inflammatory Mediators: This neuronal activation triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the nerve endings.[3]

-

Inflammatory Cascade: These neuropeptides act on surrounding cells, including mast cells, keratinocytes, and blood vessels, leading to:

-

Mast Cell Degranulation: Release of histamine (B1213489) and other inflammatory mediators.[7]

-

Keratinocyte Activation: Production and release of cytokines and chemokines (e.g., IL-1α, TNF-α, IL-8).[7][8]

-

Vasodilation and Increased Vascular Permeability: Causing redness (erythema) and swelling (edema).[9]

-

-

Immune Cell Recruitment: The released chemokines attract immune cells, such as neutrophils and lymphocytes, to the site of exposure, further amplifying the inflammatory response.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific toxicological and metabolic data for this compound are limited, its hazard profile can be inferred from its GHS classification and by understanding the general mechanisms of action of chemical irritants and the metabolic pathways of structurally related compounds. Researchers and professionals working with this substance should adhere to the recommended precautionary measures to minimize exposure and ensure a safe working environment. Further experimental studies are warranted to fully characterize the toxicological profile and metabolic fate of this compound.

References

- 1. Inflammation mechanism and anti-inflammatory therapy of dry eye - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPs in Tox: Involvement of Transient Receptor Potential-Channels in Chemical-Induced Organ Toxicity—A Structured Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transient receptor potential (TRP) channels in pulmonary chemical injuries and as countermeasure targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and cellular mechanisms of itch and pain in atopic dermatitis and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRP Channels in Respiratory Pathophysiology: The Role of Oxidative, Chemical Irritant and Temperature Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Skin irritation and sensitization: mechanisms and new approaches for risk assessment. 1. Skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. skintypesolutions.com [skintypesolutions.com]

- 8. researchgate.net [researchgate.net]

- 9. Inflammation - Wikipedia [en.wikipedia.org]

Methodological & Application

The Versatility of 1-Phenylcyclopropan-1-ol: A Building Block for Organic Synthesis

For Immediate Release

Shanghai, China – December 21, 2025 – 1-Phenylcyclopropan-1-ol, a readily accessible tertiary alcohol, is emerging as a versatile and powerful building block in modern organic synthesis. Its unique structural motif, combining a strained cyclopropane (B1198618) ring with a stabilizing phenyl group, offers a gateway to a variety of valuable chemical transformations. This compound serves as a precursor for the synthesis of complex molecules, including biologically active compounds and functionalized intermediates, primarily through strategic ring-opening and rearrangement reactions.

The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to selective cleavage under acidic or basic conditions, leading to the formation of linear carbon chains with strategically placed functional groups. This reactivity profile allows chemists to utilize it as a masked synthon for the introduction of a three-carbon unit in a synthetic sequence.

This application note provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations and quantitative data to guide researchers in its application.

Key Applications and Transformations

The primary synthetic utility of this compound lies in its ability to undergo ring-opening reactions to generate γ-functionalized ketones. This transformation provides a reliable method for the construction of 1,4-dicarbonyl compounds and their derivatives, which are important precursors for the synthesis of various heterocyclic systems and natural products.

Acid-Catalyzed Ring-Opening for the Synthesis of γ-Keto Compounds

In the presence of a Brønsted or Lewis acid, this compound can undergo a facile ring-opening reaction to yield butyrophenone (B1668137) and other γ-substituted ketones. This process is believed to proceed through a stabilized carbocation intermediate, generated by the protonation of the hydroxyl group and subsequent cleavage of a carbon-carbon bond in the cyclopropane ring.

A plausible mechanism involves the formation of a tertiary carbocation, which is stabilized by the adjacent phenyl group. This intermediate can then be trapped by a nucleophile or undergo rearrangement to form the final product. The choice of acid and reaction conditions can influence the regioselectivity of the ring-opening and the nature of the final product.

dot

Caption: Proposed mechanism for the acid-catalyzed rearrangement of this compound.

Synthesis of γ-Keto Sulfones

A notable application of this compound is its use in a three-component reaction to synthesize γ-keto sulfones. This reaction, which involves the cyclopropanol, a sulfur dioxide source like DABCO·(SO2)2, and an alkyl halide, proceeds under mild conditions and offers a direct route to this important class of compounds.[1] γ-Keto sulfones are valuable intermediates in medicinal chemistry and materials science.